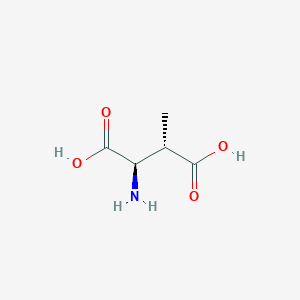
(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole
Vue d'ensemble
Description
(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole, also known as NMBT, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. NMBT belongs to the group of nitrosamines, which are known to have carcinogenic properties. However, NMBT has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for further research.
Mécanisme D'action
The exact mechanism of action of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole is not fully understood. However, it is believed that (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole has also been shown to induce oxidative stress in cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole has been shown to have minimal toxicity in normal cells, making it a potentially safe anti-cancer agent. In addition to its anti-cancer properties, (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole in lab experiments is its potential as a safe and effective anti-cancer agent. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to optimize its use in cancer treatment.
Orientations Futures
1. Further studies are needed to fully understand the mechanism of action of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole.
2. Clinical trials are needed to determine the safety and efficacy of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole in cancer treatment.
3. Studies are needed to determine the optimal dosage and administration of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole in cancer treatment.
4. Further research is needed to explore the potential of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole in other diseases such as inflammation and neurodegenerative disorders.
Méthodes De Synthèse
(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole can be synthesized through the reaction of 2-mercaptobenzothiazole and nitrous acid. This reaction results in the formation of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole, which can then be purified through various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole can inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
(NE)-N-(1,3-benzothiazol-2-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-9-5-8-10-6-3-1-2-4-7(6)12-8/h1-5,11H/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIOLCCKLQHTMD-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60418309 | |
| Record name | NSC204965 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60418309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole | |
CAS RN |
1199-33-3 | |
| Record name | NSC204965 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC204965 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60418309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)







